6-Bromochroman-3-one

Overview

Description

Molecular Structure Analysis

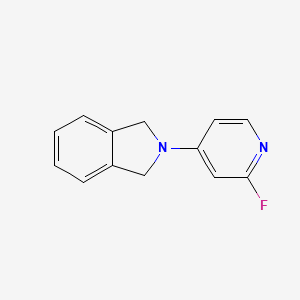

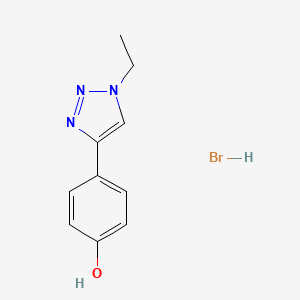

The molecular formula of 6-Bromochroman-3-one is C9H7BrO2 . The average mass is 227.055 Da and the monoisotopic mass is 225.963 Da . The InChI code is 1S/C9H9BrO/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I found .Scientific Research Applications

Synthesis Optimization

6-Bromochroman-3-one has been used in optimizing the synthesis of chromone-based compounds. A study by Cagide et al. (2019) demonstrated a microwave-assisted process to synthesize 6-bromochromone-2-carboxylic acid with improved yield and purity. This approach facilitates the development of chromone-based libraries for various applications, including drug discovery.

Reactions with Zinc Enolates

This compound reacts with zinc enolates derived from different compounds to produce various chromanone derivatives. In the research by Shchepin et al. (2006), this reaction was explored to synthesize specific chromanone derivatives, which are important for developing new chemical entities.

Novel Compounds Synthesis

The compound has been involved in the synthesis of novel substances like 6-bromo-4,4-dimethylthiochroman, as per Zhou et al. (2013). This one-pot synthesis approach is advantageous for its low consumption and pollution, making it significant for green chemistry applications.

Spectroscopic Properties

Studies on the spectroscopic properties of this compound and similar compounds provide insights into their electronic and vibrational characteristics. Erdogdu et al. (2019) conducted research on the infrared, NMR, and UV-Vis spectra of these compounds, contributing to a deeper understanding of their molecular structure and behavior.

Photosensitivity Characterizations

This compound derivatives have been characterized for their photosensitivity, as demonstrated by Ibrahim et al. (2016). This study explored the optical absorption and photoconductivity of these compounds, suggesting their potential use in optoelectronic sensor applications.

Crystal Structure Analysis

The crystal structures of various substituted chromones, including this compound, were analyzed by Salpage et al. (2016). This research provided insights into the non-covalent interactions within these compounds, contributing to the understanding of their chemical behavior.

Sequence-specific Crosslinking Agents

This compound has been utilized as a sequence-specific crosslinking agent for nucleic acids, as per the study by Summerton and Bartlett (1978). This application is vital for the study of genetic processes and could have implications in genetics and molecular biology.

Modulating Reactivity through Encapsulation

The reactivity of this compound can be modulated through encapsulation in specific hosts, as investigated by Salpage et al. (2016). This study highlights the potential of using external environments to control the chemical reactivity of such compounds.

Synthesis of Bromochromate Hybrid Nanomaterials

The synthesis of new magnetic bromochromate hybrid nanomaterials involving this compound was explored by Rahimi et al. (2014). This research points to the expanding field of nanomaterials, where this compound plays a role in developing new types of catalysts.

Other Chemical Syntheses

This compound is also used in various other synthetic pathways to produce distinct chemical entities, as seen in the work of Cardillo et al. (2004) and Mukarramov (2014). These studies contribute to the broad spectrum of applications where this compound is involved, ranging from medicinal chemistry to materials science.

Safety and Hazards

6-Bromochroman-3-one should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Mechanism of Action

Target of Action

brucei and L. infantum .

Mode of Action

It is known that chromanone analogs interact with their targets to inhibit their function

Biochemical Pathways

Chromanone analogs are known to exhibit a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways

Result of Action

Chromanone analogs are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific effects of 6-Bromochroman-3-one at the molecular and cellular levels are areas that require further investigation.

Biochemical Analysis

Biochemical Properties

6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of this compound to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of this compound can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that this compound derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

properties

IUPAC Name |

6-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRRRWJGQGGHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729301 | |

| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944899-48-3 | |

| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)